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Compound of Interest

Compound Name: 6-Bromoquinazolin-2-amine

Cat. No.: B112188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted

spectroscopic data for 6-Bromoquinazolin-2-amine (C₈H₆BrN₃). As a key heterocyclic

compound, understanding its structural and electronic properties through spectroscopic

analysis is paramount for its application in medicinal chemistry and materials science. This

document compiles predicted mass spectrometry data and theoretical expectations for Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside generalized

experimental protocols for data acquisition.

Spectroscopic Data Summary
To date, detailed experimental spectroscopic data (NMR and IR) for 6-Bromoquinazolin-2-
amine is not readily available in peer-reviewed literature or public spectral databases. The data

presented herein is a combination of predicted values and theoretical interpretations based on

the compound's structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b112188?utm_src=pdf-interest
https://www.benchchem.com/product/b112188?utm_src=pdf-body
https://www.benchchem.com/product/b112188?utm_src=pdf-body
https://www.benchchem.com/product/b112188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proton NMR spectrum of 6-Bromoquinazolin-2-amine is expected to exhibit distinct

signals for the aromatic protons and the amine protons. The chemical shifts will be influenced

by the electron-withdrawing bromine atom and the electron-donating amino group.

Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Notes

Aromatic CH 7.5 - 8.5 d, dd

The exact shifts and

coupling constants will

depend on the specific

electronic

environment of each

proton on the

quinazoline ring.

Amine NH₂ 5.0 - 7.0 br s

The chemical shift can

vary depending on the

solvent and

concentration. The

signal is expected to

be a broad singlet.

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment
Predicted Chemical Shift

(ppm)
Notes

Quaternary Carbons (C-Br, C-

N)
110 - 160

The carbon attached to the

bromine will be significantly

shifted.

Aromatic CH Carbons 120 - 140

Carbonyl-like Carbon (in

pyrimidine ring)
~160

The C2 carbon bearing the

amino group.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Bromoquinazolin-2-amine is expected to show characteristic absorption bands

for the amine group and the aromatic quinazoline core.

Wavenumber (cm⁻¹) Interpretation

3400 - 3250

N-H stretching vibrations of the primary amine

(likely two bands for symmetric and asymmetric

stretches).[1]

1650 - 1580
N-H bending (scissoring) vibration of the primary

amine.[1]

1620 - 1450
C=C and C=N stretching vibrations of the

quinazoline ring system.

1335 - 1250 C-N stretching of the aromatic amine.[1]

~1000 - 600
C-Br stretching and aromatic C-H out-of-plane

bending vibrations.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. Predicted data for 6-Bromoquinazolin-2-amine is available from PubChem.[2]

The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) will result in a

characteristic M+2 isotopic pattern.

Adduct Predicted m/z

[M+H]⁺ 223.98178

[M+Na]⁺ 245.96372

[M-H]⁻ 221.96722

[M]⁺ 222.97395
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Data sourced from PubChem CID 2762768.[2]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 6-
Bromoquinazolin-2-amine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromoquinazolin-2-amine in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H NMR Acquisition:

Acquire a proton spectrum using a standard pulse sequence on a 400 MHz or higher field

NMR spectrometer.

Set the spectral width to approximately 16 ppm.

Average a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Use a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to approximately 220 ppm.

A significantly larger number of scans will be required compared to ¹H NMR to obtain

adequate signal intensity.

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition:
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Record the spectrum on an FT-IR spectrometer.

Typically, scan the range from 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or

after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)

or Electron Ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 6-Bromoquinazolin-2-amine.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesis of
6-Bromoquinazolin-2-amine

Purification
(e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Characterization Report

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromoquinazolin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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